![molecular formula C16H16ClN3O2 B278494 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B278494.png)

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide, also known as Compound 1, is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and anti-aging properties.

Mécanisme D'action

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 exerts its pharmacological effects by inhibiting NAMPT, which is the rate-limiting enzyme in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor for various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 reduces the intracellular levels of NAD+, which leads to the activation of various stress response pathways, including the AMP-activated protein kinase (AMPK) pathway and the sirtuin pathway. These pathways are involved in regulating cellular metabolism, inflammation, and aging.

Biochemical and Physiological Effects

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have various biochemical and physiological effects, including:

- Inhibition of cancer cell growth: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 inhibits the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Reduction of inflammation: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.

- Improvement of insulin sensitivity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 improves insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.

- Activation of stress response pathways: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 activates the AMPK pathway and the sirtuin pathway, which are involved in regulating cellular metabolism, inflammation, and aging.

Avantages Et Limitations Des Expériences En Laboratoire

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has several advantages and limitations for lab experiments. Some of the advantages include:

- High potency: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has a high potency, with an IC50 value in the low nanomolar range.

- Selectivity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is selective for NAMPT and does not inhibit other enzymes in the NAD+ biosynthesis pathway.

- Availability: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is commercially available and can be easily obtained for research purposes.

Some of the limitations include:

- Solubility: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has low solubility in water and requires a solvent for in vitro experiments.

- Stability: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is sensitive to light and air and requires careful handling to maintain its stability.

- Toxicity: 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have some toxicity in animal models, which may limit its therapeutic potential.

Orientations Futures

There are several future directions for the research on 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1, including:

- Optimization of synthesis: The synthesis of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 can be optimized to increase the yield and purity of the final product.

- Mechanistic studies: Further mechanistic studies are needed to elucidate the downstream effects of NAMPT inhibition by 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1.

- Combination therapy: The potential of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in combination therapy with other chemotherapeutic agents should be explored.

- In vivo studies: More in vivo studies are needed to evaluate the efficacy and safety of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in animal models.

- Clinical trials: Clinical trials are needed to evaluate the therapeutic potential of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 in humans.

Conclusion

In conclusion, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 is a novel small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases. It inhibits NAMPT, which is the rate-limiting enzyme in the biosynthesis of NAD+. 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to have anti-cancer, anti-inflammatory, and anti-aging properties. Future research on 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 should focus on optimizing its synthesis, elucidating its downstream effects, exploring its potential in combination therapy, and evaluating its efficacy and safety in animal models and clinical trials.

Méthodes De Synthèse

The synthesis of 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 involves a multi-step process that starts with the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. This intermediate is then reacted with 3-(isobutyrylamino)aniline to form 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1. The overall yield of this process is around 25%, and the purity of the final product can be increased using recrystallization.

Applications De Recherche Scientifique

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. In cancer, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to enhance the anti-cancer effects of other chemotherapeutic agents. In inflammation, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In metabolic disorders, 2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide 1 has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and type 2 diabetes.

Propriétés

Nom du produit |

2-chloro-N-[3-(isobutyrylamino)phenyl]nicotinamide |

|---|---|

Formule moléculaire |

C16H16ClN3O2 |

Poids moléculaire |

317.77 g/mol |

Nom IUPAC |

2-chloro-N-[3-(2-methylpropanoylamino)phenyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C16H16ClN3O2/c1-10(2)15(21)19-11-5-3-6-12(9-11)20-16(22)13-7-4-8-18-14(13)17/h3-10H,1-2H3,(H,19,21)(H,20,22) |

Clé InChI |

QKMXXJOOTHJJEL-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl |

SMILES canonique |

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=C(N=CC=C2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

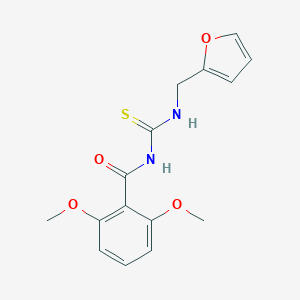

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278415.png)

![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide](/img/structure/B278416.png)

![2,6-dimethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278419.png)

![N-[4-(4-methyl-1-piperidinyl)phenyl]nicotinamide](/img/structure/B278422.png)

![3,5-dimethyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278423.png)

![N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]thiophene-2-carboxamide](/img/structure/B278425.png)

![N-{3-[(5-bromo-2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B278426.png)

![2-fluoro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278429.png)

![4-ethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278430.png)

![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)

![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)

![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)

![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)